molecular formula C8H8ClNO B1629262 4-Chloro-3-methylbenzamide CAS No. 64001-03-2

4-Chloro-3-methylbenzamide

Cat. No. B1629262
CAS RN: 64001-03-2
M. Wt: 169.61 g/mol
InChI Key: NHWTUJPCXDRQNF-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzamide is a chemical compound with the molecular formula C8H8ClNO . It is a part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of benzamides, including 4-Chloro-3-methylbenzamide, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another synthetic route involves the reaction of 3-Chloro-4-methylbenzonitrile .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-methylbenzamide are not mentioned in the search results, reactions at the benzylic position, which is a common feature in benzamide compounds, have been studied . These reactions often involve free radical mechanisms.


Physical And Chemical Properties Analysis

4-Chloro-3-methylbenzamide has a molecular weight of 169.61 . Other physical and chemical properties such as melting point, boiling point, density, and solubility can be found on chemical databases .

Scientific Research Applications

Metabolic Studies

  • Metabolic Conversion and Stability : 4-Chloro-3-methylbenzamide is involved in metabolic studies, particularly in the formation of N-(Hydroxymethyl) compounds. It is noted that the substitution in the 4-position of the phenyl ring in derivatives of N-(hydroxymethyl)-benzamide does not significantly affect their stability, thus not leading to degradation to formaldehyde under certain conditions (Ross et al., 1983).

Synthesis and Structural Analysis

  • Synthesis and Activity Relationships : The compound has been used in synthesizing new series of benzamides with heteroalicycles, exploring their gastroprokinetic activity. This demonstrates its role in developing potential therapeutic agents (Morie et al., 1995).
  • Mannich Bases Synthesis : 4-Chloro-3-methylbenzamide is utilized in the preparation of Mannich bases, studying their antimicrobial action against various bacteria. This research highlights its potential in developing new antimicrobial agents (Joshi et al., 2009).

Environmental and Photocatalytic Applications

  • Photocatalytic Degradation : The compound is studied for its role in the photocatalytic degradation of environmental pollutants. Research shows that using adsorbent supports enhances the rate of mineralization of related compounds, reducing the concentration of toxic intermediates in solutions (Torimoto et al., 1996).

Pharmacological and Toxicological Aspects

  • Inhibitory Effects on Cholinesterases : Studies show that compounds related to 4-Chloro-3-methylbenzamide, such as N,N-Diethyl-3-methylbenzamide (deet), can inhibit cholinesterase activity in both insect and mammalian nervous systems. This suggests potential implications for its use in combination with other chemicals, such as carbamate insecticides (Corbel et al., 2009).

properties

IUPAC Name

4-chloro-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWTUJPCXDRQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634400
Record name 4-Chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylbenzamide

CAS RN

64001-03-2
Record name 4-Chloro-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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